molecular formula C9H10N2O3 B13015913 1-(2-Amino-4-nitrophenyl)propan-1-one CAS No. 61712-84-3

1-(2-Amino-4-nitrophenyl)propan-1-one

Cat. No.: B13015913
CAS No.: 61712-84-3
M. Wt: 194.19 g/mol
InChI Key: PBNFYRHQOIMYFP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with a propanone moiety. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(2-Amino-4-nitrophenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the nitration of 2-aminoacetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone group . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the acylation step.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Amino-4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas and palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-nitrophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(2-Amino-4-nitrophenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

61712-84-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(2-amino-4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3

InChI Key

PBNFYRHQOIMYFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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